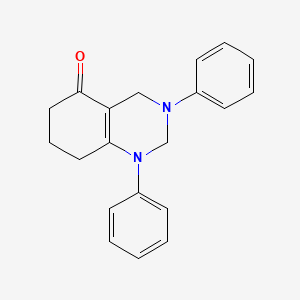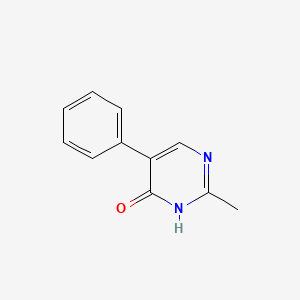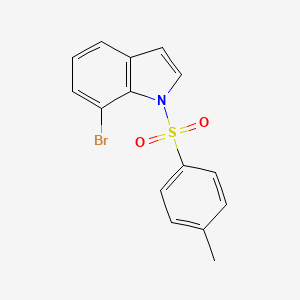
Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone is a heterocyclic compound that features a tetrahydropyrimidine ring fused to a cyclooctanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives. For example, polyfunctional trans-tetrahydropyrimidinones can be synthesized through the intramolecular cyclization of urea derivatives, followed by fluorination of the obtained product . The diastereoselectivity of this reaction is influenced by the substituent at the allylic position.
Industrial Production Methods
While specific industrial production methods for 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the tetrahydropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrogenated forms of the compound.
科学研究应用
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of tubulin and norepinephrine functions.
Industry: It is used in the development of new materials with unique structural properties.
作用机制
The mechanism of action of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone involves its interaction with molecular targets such as tubulin and norepinephrine. By inhibiting these targets, the compound can exert various biological effects, including antimicrobial and anticoagulant activities . The specific pathways involved include the disruption of microtubule formation and modulation of neurotransmitter release.
相似化合物的比较
Similar Compounds
Tetrahydropyrimidin-2(1H)-one derivatives: These compounds share the tetrahydropyrimidine core and exhibit similar biological activities.
Cyclooctanone derivatives: Compounds with a cyclooctanone structure may have comparable chemical reactivity and applications.
Uniqueness
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone is unique due to its fused ring structure, which combines the properties of both tetrahydropyrimidine and cyclooctanone. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
108816-11-1 |
|---|---|
分子式 |
C12H20N2O |
分子量 |
208.30 g/mol |
IUPAC 名称 |
2-(1,3-diazinan-2-ylidene)cyclooctan-1-one |
InChI |
InChI=1S/C12H20N2O/c15-11-7-4-2-1-3-6-10(11)12-13-8-5-9-14-12/h13-14H,1-9H2 |
InChI 键 |
YUIHFQWBXFLSKH-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(=O)C(=C2NCCCN2)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


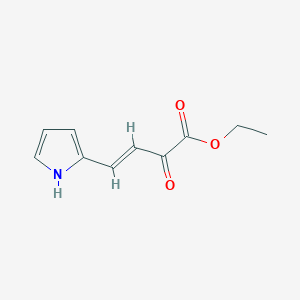
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)
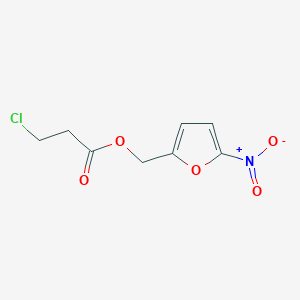

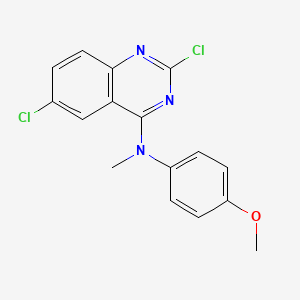

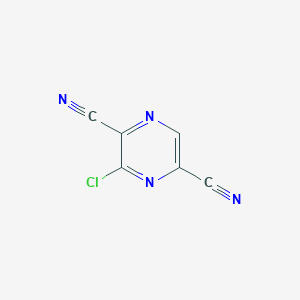
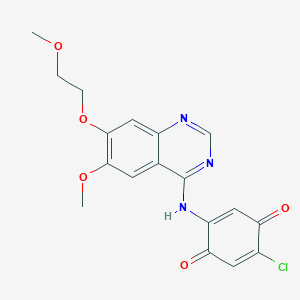
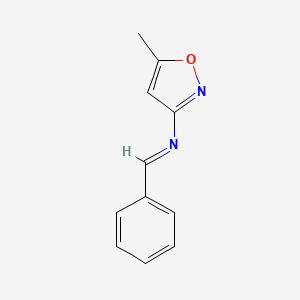
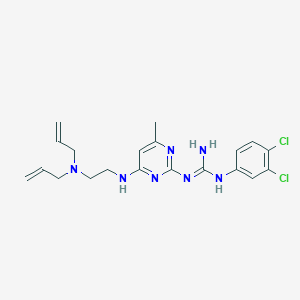
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
